methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride
CAS No.: 2059909-32-7
Cat. No.: VC2901040
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059909-32-7 |
|---|---|
| Molecular Formula | C9H12Cl2N2O2 |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;/h2-4,7H,5,11H2,1H3;1H/t7-;/m0./s1 |
| Standard InChI Key | IUMLCQCXWGGTDN-FJXQXJEOSA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N.Cl |
| SMILES | COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl |
Introduction
Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is a chemical compound with significant interest in pharmaceutical and organic synthesis research. It is characterized by its molecular formula C9H12Cl2N2O2 and a molecular weight of 251.11 g/mol . This compound is an enantiomer, specifically the (3S) form, which can exhibit distinct pharmacological properties compared to its (3R) counterpart.
Synthesis and Applications
The synthesis of methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride typically involves several key steps, including the formation of the pyridine ring and the introduction of the amino and ester functionalities. Industrial production methods often optimize these steps for higher yields and purity through techniques such as recrystallization and purification processes.
This compound is of interest in drug discovery due to its potential biological activity. It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Research Findings and Biological Activity
Research on methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride focuses on understanding its interactions with biomolecules. These studies are crucial for elucidating its biological mechanisms and potential therapeutic effects. The compound's ability to bind to specific targets within biological systems can provide insights into its safety profile and efficacy.
Comparison with Similar Compounds
Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride shares structural similarities with other compounds, such as its (3R) enantiomer and compounds with different substitution patterns on the pyridine ring. These similarities highlight the importance of stereochemistry and specific substituents in determining biological activity.
Comparison Table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride | C9H12Cl2N2O2 | (3S) Enantiomer, potential distinct pharmacological properties |
| Methyl (3R)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride | C9H12ClN2O2⋅HCl | (3R) Enantiomer, different biological activity |
| Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | Different | Different substitution pattern on the pyridine ring |
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